3-(5-Bromothiophen-2-yl)acrylaldehyde
Description
3-(5-Bromothiophen-2-yl)acrylaldehyde is an α,β-unsaturated aldehyde featuring a brominated thiophene ring at the β-position. Its structure comprises a conjugated system formed by the acrylaldehyde moiety (CH₂=CH–CHO) and the 5-bromo-substituted thiophene heterocycle. This compound is synthesized via the Wittig reaction, as demonstrated in the preparation of structurally related terthiophene derivatives . The bromine atom at the 5-position of the thiophene ring introduces steric and electronic effects, enhancing its utility in cross-coupling reactions and as a precursor for optoelectronic materials, such as fullerene dyads in organic photovoltaics .
Properties
Molecular Formula |
C7H5BrOS |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5BrOS/c8-7-4-3-6(10-7)2-1-5-9/h1-5H/b2-1+ |
InChI Key |
MDIZUTHDFMNVGH-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C/C=O |
Canonical SMILES |
C1=C(SC(=C1)Br)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position of the thiophene ring . The resulting 5-bromothiophene can then undergo a Vilsmeier-Haack reaction with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the acrylaldehyde group .
Industrial Production Methods
Industrial production methods for 3-(5-Bromothiophen-2-yl)acrylaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)acrylaldehyde can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: 3-(5-Bromothiophen-2-yl)acrylic acid
Reduction: 3-(5-Bromothiophen-2-yl)acryl alcohol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
3-(5-Bromothiophen-2-yl)acrylaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the acrylaldehyde group can participate in electrophilic and nucleophilic interactions, respectively, which can modulate the activity of biological molecules . The thiophene ring can also engage in π-π stacking interactions and other non-covalent interactions with biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 3-(5-Bromothiophen-2-yl)acrylaldehyde with structurally analogous acrylaldehyde derivatives:
Key Observations:
- Electronic Effects: The bromine in 3-(5-Bromothiophen-2-yl)acrylaldehyde increases electrophilicity at the α,β-unsaturated carbonyl, favoring nucleophilic additions (e.g., Prato reaction with fullerenes) . In contrast, dimethylamino groups in 4-Dimethylaminocinnamaldehyde enhance electron density, enabling applications in fluorescence-based sensing .
- Aromatic Systems: Thiophene and furan derivatives exhibit distinct conjugation patterns. Thiophene’s higher aromaticity compared to furan improves charge transport in optoelectronic materials .
- Substituent Impact: Nitro groups (e.g., in 3-(4-nitrophenyl)acrylaldehyde) stabilize intermediates in indolin-2-one synthesis but may reduce solubility , whereas fluorine in 3-(2-fluorophenyl)acrylaldehyde balances reactivity and lipophilicity for pharmaceutical applications .
Research Findings and Challenges
- Stability: Bromothiophene derivatives exhibit superior stability compared to nitro-substituted analogs, which undergo isomerization under ambient conditions .
- Limitations: The steric bulk of bromine in 3-(5-Bromothiophen-2-yl)acrylaldehyde may hinder crystallization, necessitating advanced techniques like single-crystal X-ray diffraction (as used for related hydroxyphenyl analogs ).
- Future Directions: Computational studies (e.g., DFT) could optimize electronic properties for targeted applications, while green chemistry approaches may address solubility challenges in nitro- and bromo-substituted derivatives .
Biological Activity
3-(5-Bromothiophen-2-yl)acrylaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H7BrOS
- Molecular Weight : 243.13 g/mol
- IUPAC Name : 3-(5-Bromothiophen-2-yl)prop-2-enal
- Canonical SMILES : BrC1=CC=C(S1)C=CC=O
The biological activity of 3-(5-Bromothiophen-2-yl)acrylaldehyde is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom and the aldehyde group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to alterations in cellular signaling pathways, contributing to its potential therapeutic effects.
Antimicrobial Properties
Research indicates that 3-(5-Bromothiophen-2-yl)acrylaldehyde exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve:
- Disruption of bacterial cell membranes.
- Inhibition of key metabolic pathways.
Case Study : A study highlighted that the compound demonstrated an IC50 value of 12 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory responses by:
- Inhibiting the production of pro-inflammatory cytokines.
- Reducing oxidative stress markers in cellular models.
Research Findings : In controlled experiments, treatment with the compound reduced TNF-alpha levels by 40% in lipopolysaccharide-stimulated macrophages, indicating significant anti-inflammatory activity .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | IC50 = 12 µg/mL against Staphylococcus aureus |
| Anti-inflammatory Effects | 40% reduction in TNF-alpha levels in macrophages |
| Mechanistic Insights | Interaction with cellular targets affecting NF-kB signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
